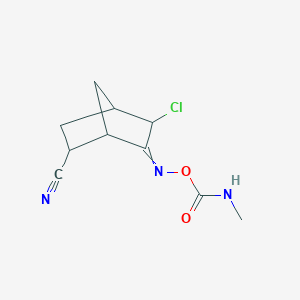
N-(2-Hydroxy-5-nitrophenyl)acetamide
Descripción general
Descripción
“N-(2-Hydroxy-5-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 .
Synthesis Analysis
The synthesis of “N-(2-Hydroxy-5-nitrophenyl)acetamide” involves several stages. One method involves the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol, produced from 2-aminophenol .Molecular Structure Analysis
The InChI code for “N-(2-Hydroxy-5-nitrophenyl)acetamide” is 1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) .Chemical Reactions Analysis
“N-(2-Hydroxy-5-nitrophenyl)acetamide” can react with electrophiles such as the nitrite ion to form yet another nitro product .Physical And Chemical Properties Analysis
“N-(2-Hydroxy-5-nitrophenyl)acetamide” is a solid compound .Aplicaciones Científicas De Investigación
Pharmacological Research
“N-(2-Hydroxy-5-nitrophenyl)acetamide” has been identified in research related to pharmacological studies. For instance, it has been mentioned in the context of eliciting alterations in the Arabidopsis thaliana expression profile of several genes, indicating its potential use in genetic and molecular biology studies .
Safety and Hazards
Direcciones Futuras
Research on “N-(2-Hydroxy-5-nitrophenyl)acetamide” is ongoing. Recent studies have found that 1 mM bioactive “N-(2-Hydroxy-5-nitrophenyl)acetamide” elicits alterations in the Arabidopsis thaliana expression profile of several genes . The most responsive upregulated gene was pathogen-inducible terpene synthase TPS04 . The bioactivity of the compound is rapidly annihilated by glucosylation .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHYFPARONGSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059155 | |
| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-5-nitrophenyl)acetamide | |
CAS RN |
97-60-9 | |
| Record name | N-(2-Hydroxy-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-5'-nitroacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamido-4-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxy-5-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Hydroxy-5'-nitroacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8EQG84Z6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities of N-(2-Hydroxy-5-nitrophenyl)acetamide?
A: N-(2-Hydroxy-5-nitrophenyl)acetamide exhibits bioactivity, particularly in plants. It has been shown to significantly alter the gene expression profile in Arabidopsis thaliana at a concentration of 1 mM []. One of the most notable effects is the upregulation of the pathogen-inducible terpene synthase gene TPS04 []. This suggests a potential role for N-(2-Hydroxy-5-nitrophenyl)acetamide in plant defense mechanisms against pathogens.
Q2: How is N-(2-Hydroxy-5-nitrophenyl)acetamide metabolized by different organisms?
A: Various organisms employ different strategies to metabolize this compound:* Glucosylation: Organisms such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0 primarily detoxify N-(2-Hydroxy-5-nitrophenyl)acetamide by converting it into its glucoside derivative []. Pantoea ananatis also produces the corresponding glucoside succinic acid ester []. * Sulfation: Actinomucor elegans consortium takes a different approach, synthesizing 2-acetamido-4-nitrophenyl sulfate as a metabolic product [].
Q3: How is N-(2-Hydroxy-5-nitrophenyl)acetamide produced in a biological context?
A: This compound is not a direct product of a single enzymatic step. Instead, it is generated through a series of microbial transformations. Some microorganisms can degrade 2-benzoxazolinone (BOA), a natural phytoanticipin, into 2-aminophenol. Subsequently, acetylation of 2-aminophenol leads to the formation of 2-acetamido-phenol. Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with 2-acetamido-phenol results in the production of N-(2-Hydroxy-5-nitrophenyl)acetamide, alongside other compounds like N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide [].
Q4: What is the significance of the nitro and hydroxyl groups in the structure of N-(2-Hydroxy-5-nitrophenyl)acetamide?
A: Although specific structure-activity relationship (SAR) studies for N-(2-Hydroxy-5-nitrophenyl)acetamide are not explicitly described in the provided literature, the presence of nitro and hydroxyl groups likely influences its bioactivity and metabolic fate. The hydroxyl group, for example, plays a crucial role in the detoxification process by facilitating glucosylation []. Further research is needed to fully elucidate the impact of these functional groups on the compound's activity, potency, and selectivity.
Q5: What analytical techniques are used to characterize and study N-(2-Hydroxy-5-nitrophenyl)acetamide?
A: Several analytical methods have been employed to characterize and study N-(2-Hydroxy-5-nitrophenyl)acetamide:* LC/HRMS and MS/MS: These techniques are crucial for the identification and structural elucidation of the compound and its metabolites []. * NMR Spectroscopy: For new structures like N-(2-hydroxy-5-nitrosophenyl)acetamide, 1D and 2D NMR provide detailed structural information [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)


